molecular formula C5H4ClNO2S B6161561 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid CAS No. 22131-56-2

5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B6161561
CAS No.: 22131-56-2
M. Wt: 177.6
InChI Key:
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Description

5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-thioxo-4-thiazolidinone with phosphorus pentachloride (PCl5) to form 5-chloro-3-methyl-1,2-thiazole, which is then oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO4) under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted thiazoles.

Scientific Research Applications

5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets, such as DNA or proteins. The chlorine and carboxylic acid groups play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid
  • 3-methyl-1,2-thiazole-4-carboxylic acid
  • 5-chloro-1,2-thiazole-4-carboxylic acid

Uniqueness

5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the thiazole ring enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

CAS No.

22131-56-2

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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